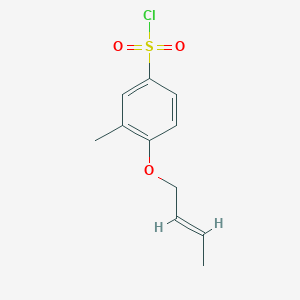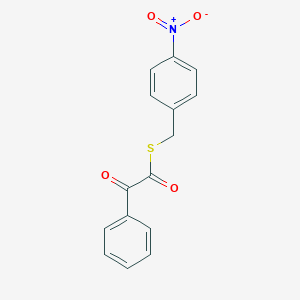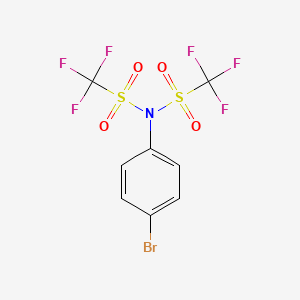
trans-3-(3-Hydroxypropenyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-3-(3-Hydroxypropenyl)phenol: is an organic compound with the molecular formula C9H10O2 It is a phenolic compound characterized by the presence of a hydroxyl group (-OH) attached to a benzene ring, along with a propenyl group (-CH=CH-CH2OH) in the trans configuration
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Aldol Condensation: One common method for synthesizing trans-3-(3-Hydroxypropenyl)phenol involves the aldol condensation of benzaldehyde with acetaldehyde, followed by dehydration and reduction steps.
Wittig Reaction: Another synthetic route involves the Wittig reaction, where a phosphonium ylide reacts with benzaldehyde to form the desired product.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale aldol condensation reactions, followed by purification processes such as distillation and recrystallization to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: trans-3-(3-Hydroxypropenyl)phenol can undergo oxidation reactions to form quinones, which are valuable intermediates in organic synthesis.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation, can occur due to the activating effect of the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like bromine (Br2) for halogenation, nitric acid (HNO3) for nitration, and sulfuric acid (H2SO4) for sulfonation are typically employed.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated, and sulfonated phenols.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a precursor in the synthesis of various organic compounds.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential antioxidant properties.
- Studied for its role in enzyme inhibition and interaction with biological macromolecules.
Medicine:
- Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
- Used in the development of novel pharmaceuticals.
Industry:
- Utilized in the production of polymers and resins.
- Applied in the formulation of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of trans-3-(3-Hydroxypropenyl)phenol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound’s antioxidant properties are attributed to its ability to donate electrons and neutralize free radicals, thereby protecting cells from oxidative damage.
Vergleich Mit ähnlichen Verbindungen
Phenol: A simpler compound with a hydroxyl group attached to a benzene ring.
Catechol: Contains two hydroxyl groups on the benzene ring.
Hydroquinone: Has two hydroxyl groups in the para position on the benzene ring.
Uniqueness:
- trans-3-(3-Hydroxypropenyl)phenol is unique due to the presence of the propenyl group, which imparts distinct chemical and physical properties.
- The trans configuration of the propenyl group influences the compound’s reactivity and interaction with other molecules.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C9H10O2 |
|---|---|
Molekulargewicht |
150.17 g/mol |
IUPAC-Name |
3-[(E)-3-hydroxyprop-1-enyl]phenol |
InChI |
InChI=1S/C9H10O2/c10-6-2-4-8-3-1-5-9(11)7-8/h1-5,7,10-11H,6H2/b4-2+ |
InChI-Schlüssel |
DLIYAKCMSBOEGO-DUXPYHPUSA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)O)/C=C/CO |
Kanonische SMILES |
C1=CC(=CC(=C1)O)C=CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(1R,2S,4R)-Rel-2-bicyclo[2.2.1]hept-5-enyl]ethanamine](/img/structure/B12839765.png)
![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzoylacetonitrile](/img/structure/B12839767.png)

![1-Bromo-4-methoxybicyclo[2.2.2]octan-2-one](/img/structure/B12839780.png)


![2-Chloro-1-isopropyl-7-methyl-1H-benzo[d]imidazole](/img/structure/B12839800.png)
![(R)-2-Amino-N-(3-(benzyloxy)-1-(1-(methylsulfonyl)spiro[indoline-3,4'-piperidin]-1'-yl)-1-oxopropan-2-yl)-2-methylpropanamide hydrochloride](/img/structure/B12839806.png)
![2-Azaspiro[3.4]octane oxalate](/img/structure/B12839821.png)

![[[(2R,3R,4R,5R)-5-(4-amino-2-oxo-pyrimidin-1-yl)-3-hydroxy-4-methoxy-tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl] phosphono hydrogen phosphate](/img/structure/B12839830.png)


![[(2S,3R,4R,5S,6S)-4-acetyloxy-2-methyl-6-(4-methylbenzoyl)sulfanyl-5-phenylmethoxyoxan-3-yl] acetate](/img/structure/B12839846.png)
